![molecular formula C28H26NO4+ B13149420 7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium](/img/structure/B13149420.png)
7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the xanthene dye family, which is characterized by its vibrant coloration and fluorescence properties. It is often used in research due to its ability to act as a fluorescent probe.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium typically involves a multi-step process. The initial step often includes the condensation of phthalic anhydride with resorcinol in the presence of a strong acid, such as sulfuric acid, to form the xanthene core. Subsequent steps involve the introduction of the carboxyphenyl and diethylamino groups through various substitution reactions. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
化学反応の分析
Types of Reactions
7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in various substituted xanthene derivatives.
科学的研究の応用
7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in fluorescence microscopy to stain and visualize biological specimens.
Medicine: Investigated for potential use in photodynamic therapy for cancer treatment due to its fluorescent properties.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and other materials.
作用機序
The mechanism of action of 7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium primarily involves its ability to absorb light and emit fluorescence. This property is due to the presence of the xanthene core, which allows the compound to act as a fluorescent probe. The molecular targets and pathways involved include interactions with various biomolecules, such as proteins and nucleic acids, which can be visualized using fluorescence microscopy.
類似化合物との比較
Similar Compounds
Rhodamine B: Another xanthene dye with similar fluorescent properties.
Fluorescein: A widely used fluorescent dye in biological research.
Eosin Y: A xanthene dye used in histology for staining tissues.
Uniqueness
7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium is unique due to its specific structural features, which provide distinct absorption and emission spectra. This makes it particularly useful in applications requiring precise fluorescence detection and quantification.
特性
分子式 |
C28H26NO4+ |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
[7-(2-carboxyphenyl)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-10-ylidene]-diethylazanium |
InChI |
InChI=1S/C28H25NO4/c1-3-29(4-2)18-10-13-23-25(16-18)33-27-20-14-11-19(30)15-17(20)9-12-24(27)26(23)21-7-5-6-8-22(21)28(31)32/h5-8,10-11,13-16H,3-4,9,12H2,1-2H3,(H,31,32)/p+1 |
InChIキー |
HHQOUYQWELEIKQ-UHFFFAOYSA-O |
正規SMILES |
CC[N+](=C1C=CC2=C(C3=C(C4=C(CC3)C=C(C=C4)O)OC2=C1)C5=CC=CC=C5C(=O)O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


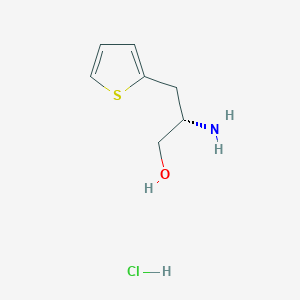
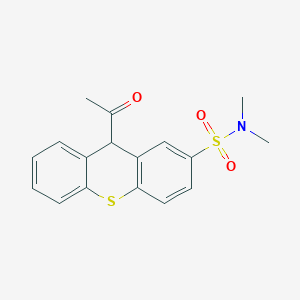
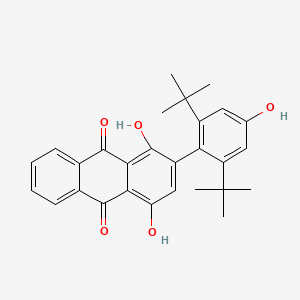
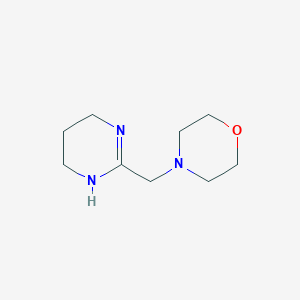
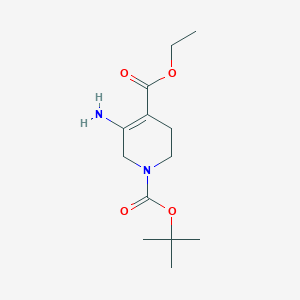
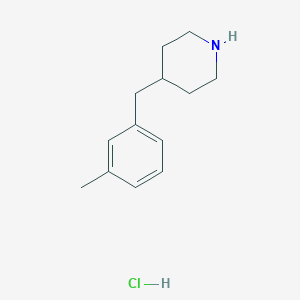
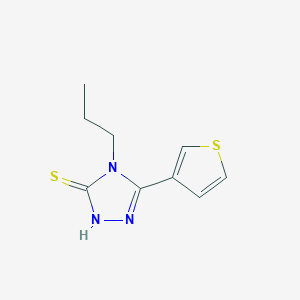
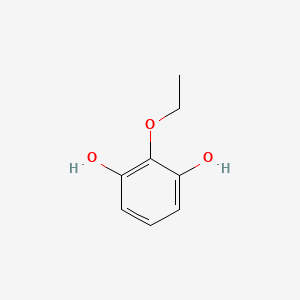

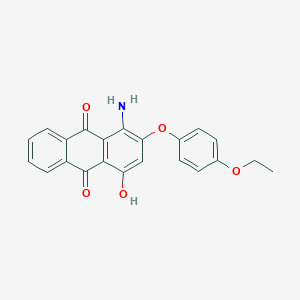
![4-Chloropyrimido[4,5-d]pyrimidine](/img/structure/B13149407.png)
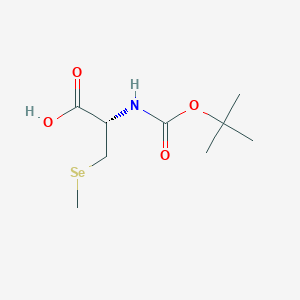
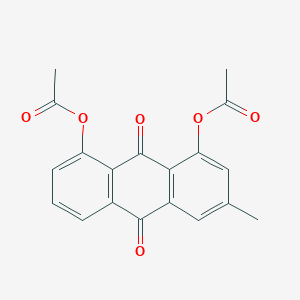
![4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13149429.png)
